1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol
Overview
Description
“1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol” is a chemical compound with the molecular formula C14H20BrNO2. It has a molecular weight of 314.22 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol” consists of a piperidine ring bound to a bromophenoxy propyl group . The InChI code for this compound is not provided in the search results.Scientific Research Applications
Drug Design and Development
1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol: is a piperidine derivative, a class of compounds that are crucial in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound, with its bromophenoxy group, could be a precursor in the synthesis of potential therapeutic agents. Its structure suggests it could be used to design receptor-specific drugs, given the importance of piperidine derivatives in medicinal chemistry.
Organic Synthesis
In organic synthesis, 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol can be utilized as a building block for more complex molecules. Its bromophenoxy moiety is particularly useful for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis . This compound could be involved in one-pot functionalization processes, streamlining the synthesis of various organic molecules.
Pharmacological Research
Piperidine derivatives are known for their wide range of pharmacological activities. 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol could be investigated for its potential biological activities. For instance, it could be a lead compound in the development of new treatments for diseases by targeting specific biological pathways .
Biotechnology
In biotechnology, this compound could be used in the development of new biochemical assays or as a molecular probe to study biological systems. Its structural features might allow it to bind selectively to certain proteins or enzymes, aiding in the understanding of their function or in the development of new biotechnological tools .
Materials Science
While not traditionally associated with materials science, piperidine derivatives like 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol could have potential applications in this field. For example, they could be used in the synthesis of organic semiconductors or as part of novel polymeric materials designed for specific properties such as conductivity or biocompatibility .
Analytical Chemistry
In analytical chemistry, 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol could serve as a standard or reagent in chromatographic methods or spectrometric analyses. It might be used to calibrate instruments or as a component in the synthesis of dyes and indicators .
properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-12-3-1-4-14(11-12)18-10-2-7-16-8-5-13(17)6-9-16/h1,3-4,11,13,17H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRXTYYCAWUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCOC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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